Pyridine-3,4-dicarboxylic acid
CAS No.: 490-11-9
Cat. No.: VC21193458
Molecular Formula: C7H5NO4
Molecular Weight: 167.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 490-11-9 |
---|---|
Molecular Formula | C7H5NO4 |
Molecular Weight | 167.12 g/mol |
IUPAC Name | pyridine-3,4-dicarboxylic acid |
Standard InChI | InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) |
Standard InChI Key | MUYSADWCWFFZKR-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1C(=O)O)C(=O)O |
Canonical SMILES | C1=CN=CC(=C1C(=O)O)C(=O)O |
Melting Point | 256.0 °C |
Introduction
Chemical Identity and Nomenclature
Basic Information
Pyridine-3,4-dicarboxylic acid belongs to the family of pyridine derivatives containing two carboxylic acid groups. It is one of six possible isomeric pyridinedicarboxylic acids, distinguished by the specific positions of the carboxyl groups on the pyridine ring.
Identifiers and Nomenclature
The compound is recognized by various identifiers and synonyms in scientific literature and commercial contexts. The following table provides a comprehensive list of identifiers:
Table 1: Chemical Identifiers of Pyridine-3,4-dicarboxylic acid
Parameter | Value |
---|---|
IUPAC Name | Pyridine-3,4-dicarboxylic acid |
Common Name | Cinchomeronic acid |
CAS Registry Number | 490-11-9 |
Molecular Formula | C₇H₅NO₄ |
Molecular Weight | 167.12 g/mol |
InChI | InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) |
InChIKey | MUYSADWCWFFZKR-UHFFFAOYSA-N |
SMILES | O=C(O)C=1C=NC=CC1C(=O)O |
UNII | 7389UZW5DY |
EINECS | 207-705-4 |
Synonyms
Several synonyms for this compound appear in the literature:
Physical and Chemical Properties
Physical Appearance and Characteristics
Pyridine-3,4-dicarboxylic acid typically appears as a white to pale brown or slightly beige crystalline powder. The compound exhibits distinct physical properties that influence its handling and applications.
Physical Constants
Table 2: Physical Properties of Pyridine-3,4-dicarboxylic acid
Solubility Characteristics
Pyridine-3,4-dicarboxylic acid demonstrates specific solubility patterns:
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Water solubility: 2.34 g/L at 25°C
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Sparingly soluble in hot alcohol, ether, and benzene
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Insoluble in chloroform
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XLogP3 (calculated octanol-water partition coefficient): -0.1
Structural Features
Molecular Structure
Pyridine-3,4-dicarboxylic acid comprises a pyridine ring with two carboxylic acid groups positioned at the 3 and 4 positions. This structural arrangement contributes to its chemical reactivity and functional properties in various applications.
Isomers of Pyridinedicarboxylic Acid
Pyridine-3,4-dicarboxylic acid represents one of six possible isomeric forms of pyridinedicarboxylic acid, each distinguished by the relative positions of the two carboxyl groups.
Table 3: Isomers of Pyridinedicarboxylic Acid
Common Name | Systematic Name | CAS Registry Number |
---|---|---|
Quinolinic acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 |
Lutidinic acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 |
Isocinchomeronic acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 |
Dipicolinic acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 |
Cinchomeronic acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 |
Dinicotinic acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 |
All isomers share the molecular weight of 167.12 g/mol and the chemical formula C₇H₅NO₄ .
Synthesis and Production Methods
Industrial Synthesis Routes
Multiple synthetic routes are employed for the industrial production of pyridine-3,4-dicarboxylic acid, including:
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Reaction of pyridine-3,4-dicarboxaldehyde with malonic acid
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Reaction of 3,4-dihydroxypyridine with chloroacetic acid
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Reaction of pyridine-3,4-dicarboxylic acid with acetic anhydride
The selection of a particular synthetic route depends on factors such as starting material availability, reaction yield, and production cost considerations.
Laboratory Preparation Methods
A convenient laboratory preparation method involves the oxidation of isoquinoline with concentrated nitric acid. This process proceeds through the formation of dimethyl pyridine-3,4-dicarboxylate in approximately 44% yield, followed by acid hydrolysis to quantitatively obtain the dicarboxylic acid .
The reaction can be summarized as:
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Oxidation: Isoquinoline + HNO₃ → Dimethyl pyridine-3,4-dicarboxylate
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Hydrolysis: Dimethyl pyridine-3,4-dicarboxylate + H₂O/H⁺ → Pyridine-3,4-dicarboxylic acid
Polymorphism and Crystal Structure
Polymorphic Forms
Pyridine-3,4-dicarboxylic acid exhibits polymorphism, existing in two distinct crystalline forms:
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Form I: Orthorhombic crystal system
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Form II: Primitive monoclinic crystal system with space group P21/c
Crystallographic Data
Detailed crystallographic analysis reveals specific unit cell parameters for Form II at 120 K:
Hydrogen Bonding Characteristics
Applications and Uses
Pharmaceutical Applications
Pyridine-3,4-dicarboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, including:
The compound's structural features make it valuable in constructing more complex molecular architectures with specific biological activities.
Industrial Applications
Beyond pharmaceutical synthesis, pyridine-3,4-dicarboxylic acid finds utility in industrial applications, primarily as a corrosion inhibitor in metalworking fluids. Its ability to form protective complexes with metal surfaces contributes to its effectiveness in this role .
Research Applications
In scientific research, pyridine-3,4-dicarboxylic acid is employed as:
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A multifunctional ligand in coordination chemistry
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A building block for metal-organic frameworks (MOFs)
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A component in polymer synthesis
Biological and Pharmacological Properties
Antimicrobial Activity
Research indicates that pyridine-3,4-dicarboxylic acid exhibits potential antimicrobial properties, although detailed mechanisms and efficacy spectra continue to be investigated. These properties may relate to its ability to chelate metal ions essential for microbial growth or to interact with specific cellular targets .
Anti-inflammatory Properties
Studies suggest potential anti-inflammatory activities associated with pyridine-3,4-dicarboxylic acid. These properties may involve modulation of inflammatory signaling pathways, though further research is needed to elucidate precise mechanisms and therapeutic potential .
Derivatives and Related Compounds
Deuterated Variants
Deuterated versions of pyridine-3,4-dicarboxylic acid have been synthesized for specialized applications, particularly in spectroscopic studies. One such variant is pyridine-3,4-dicarboxylic-d3 acid, featuring deuterium substitutions at positions 2, 5, and 6 of the pyridine ring. This compound's IUPAC name is 2,5,6-trideuteriopyridine-3,4-dicarboxylic acid, with a molecular weight of 170.14 g/mol .
Esters and Salts
Several derivatives of pyridine-3,4-dicarboxylic acid hold significance in research and applications:
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Dimethyl ester:
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Disodium salt dihydrate:
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Copper salt:
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